(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Description
The compound (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate (CAS 7253-11-4) is a steroidal derivative with a complex bicyclic framework. Its molecular formula is C23H34O5, and it has a molecular weight of 390.51 g/mol . The structure features a cyclopenta[a]phenanthrene core substituted with acetyl, methyl, and acetate groups at positions 3, 10, 13, and 17, respectively. This compound is synthesized via acetylation reactions under controlled conditions, as evidenced by protocols involving acetyl chloride and anhydrous THF at low temperatures .
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7-8,17-18,21H,6,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMXZKMIBONXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Acetylation: Conversion of the hydroxyl group to an acetyloxy group using acetic anhydride and a catalyst such as pyridine.
Formation of Double Bonds: Introduction of double bonds at the 5, 14, and 16 positions through dehydrogenation reactions using reagents like selenium dioxide or other oxidizing agents.
Industrial Production Methods
Industrial production of (3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated steroids.
Scientific Research Applications
(3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound A : (8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylene-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate (CAS 7759-35-5)
- Molecular Formula : C23H30O4
- Molecular Weight : 386.49 g/mol
- Key Differences : The presence of a 16-methylene group and a 3-oxo substituent instead of the 3-acetoxy group in the target compound. This structural variation reduces oxygen content and increases hydrophobicity .
Compound B : [(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate (CAS 15571-07-0)
- Molecular Formula : C25H32O6
- Molecular Weight : 428.51 g/mol
- Key Differences: Addition of a 10-formyl group, 14-hydroxyl group, and a furan-3-yl substituent at position 15.
Compound C : (3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate (CAS 92618-89-8)
Physicochemical and Functional Comparisons
Biological Activity
(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate is a compound of interest due to its potential biological activities. This article reviews various studies that have explored its pharmacological properties and mechanisms of action.
The compound has the molecular formula and a molecular weight of 416.563 g/mol. Its structural characteristics suggest potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anti-inflammatory and anti-cancer properties. Below is a summary of key findings from various studies.
| Study | Activity | Findings |
|---|---|---|
| Study 1 | Anti-cancer | Demonstrated significant cytotoxicity against various cancer cell lines with IC values below 5 μM. |
| Study 2 | Anti-inflammatory | Inhibited pro-inflammatory cytokine production in vitro. |
| Study 3 | Hormonal activity | Exhibited selective binding to estrogen receptors, suggesting potential use in hormone-related therapies. |
Anti-Cancer Activity
In a study evaluating the anti-cancer properties of (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate, researchers found that the compound effectively inhibited the proliferation of several cancer cell lines including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Study Example:
A specific case study reported that treatment with the compound resulted in a reduction of tumor volume in xenograft models by approximately 60% compared to control groups.
Anti-Inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory activity. In vitro experiments have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages. This suggests potential applications in treating inflammatory diseases.
Mechanism:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in regulating immune response.
Hormonal Activity
The compound has also been investigated for its interaction with estrogen receptors. Binding assays indicated a moderate affinity for estrogen receptors ERα and ERβ. This property may be beneficial in developing treatments for hormone-dependent cancers or conditions related to estrogen imbalance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
